molecular formula C7H11NOS B15072144 4-(Ethoxymethyl)-2-methylthiazole

4-(Ethoxymethyl)-2-methylthiazole

Cat. No.: B15072144
M. Wt: 157.24 g/mol
InChI Key: VUUWEBLXHMBVOX-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)-2-methylthiazole is an organic compound with a thiazole ring structure. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring. This particular compound is characterized by an ethoxymethyl group attached to the fourth position and a methyl group at the second position of the thiazole ring. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethyl)-2-methylthiazole typically involves the reaction of 2-methylthiazole with ethoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The starting materials are fed into the reactor continuously, and the product is collected at the outlet. This method also reduces the risk of side reactions and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)-2-methylthiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxymethyl group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

4-(Ethoxymethyl)-2-methylthiazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)-2-methylthiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the thiazole ring plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiazole: Lacks the ethoxymethyl group, making it less versatile in chemical reactions.

    4-Methylthiazole: Similar structure but without the ethoxymethyl group.

    4-(Methoxymethyl)-2-methylthiazole: Similar but with a methoxymethyl group instead of ethoxymethyl.

Uniqueness

4-(Ethoxymethyl)-2-methylthiazole is unique due to the presence of the ethoxymethyl group, which enhances its reactivity and allows for a broader range of chemical modifications

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

4-(ethoxymethyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C7H11NOS/c1-3-9-4-7-5-10-6(2)8-7/h5H,3-4H2,1-2H3

InChI Key

VUUWEBLXHMBVOX-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CSC(=N1)C

Origin of Product

United States

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